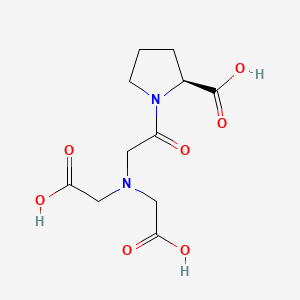

N,N-Bis(carboxymethyl)aminoacetylproline

Description

Contextualizing the Aminopolycarboxylate and Amino Acid Hybrid Structure

The molecular architecture of N,N-Bis(carboxymethyl)aminoacetylproline is a deliberate fusion of two functionally distinct components, creating a bifunctional molecule with unique potential properties.

The first component is the N,N-Bis(carboxymethyl)amino group, a structure more commonly known as iminodiacetate (B1231623) (IDA). IDA is a well-established tridentate chelating agent, meaning it can bind to a single metal ion at three points: through the nitrogen atom and the two oxygen atoms of the carboxylate groups. wikipedia.org This coordination forms stable, five-membered chelate rings with a variety of metal ions. wikipedia.org The ability of the IDA moiety to securely sequester metal ions is the cornerstone of its function and dictates many of the molecule's anticipated applications. medchemexpress.comscience.gov

The combination of the IDA chelator with the proline-containing tail results in a hybrid molecule where the metal-binding capability of the aminopolycarboxylate is paired with the structural and potential biological-targeting features of an amino acid fragment.

| Property | Value | Source |

|---|---|---|

| CAS Number | 93583-08-5 | bldpharm.comevitachem.com |

| Molecular Formula | C11H16N2O7 | evitachem.com |

| Molecular Weight | 288.25 g/mol | bldpharm.comevitachem.com |

| Appearance | Typically a white to off-white solid | General property of similar compounds |

| Solubility | Expected to be highly soluble in water | General property of similar compounds |

Overview of Anticipated Research Trajectories for Molecular Probes and Therapeutic Agents

Given its intrinsic properties as a metal chelator linked to a peptide-like structure, this compound is a prime candidate for investigation in two major areas of biomedical research: molecular probes for imaging and targeted therapeutic agents.

Molecular Probes: The development of peptide-based radiopharmaceuticals and other molecular imaging agents is a rapidly advancing field. nih.govmazums.ac.irfrontiersin.org The core principle involves attaching a signaling moiety, often a radioactive or paramagnetic metal ion, to a biologically active or targeted molecule. The IDA portion of this compound is ideally suited for this role. It could be complexed with a range of medically relevant radioisotopes:

For Single-Photon Emission Computed Tomography (SPECT): Technetium-99m (⁹⁹ᵐTc) is a commonly used isotope, and IDA derivatives have a long history of use in ⁹⁹ᵐTc-based radiopharmaceuticals for hepatobiliary imaging. wikipedia.org

For Positron Emission Tomography (PET): Gallium-68 (⁶⁸Ga) is another key radioisotope that can be chelated and used for high-resolution tumor imaging.

The proline-containing tail could serve to modify the agent's pharmacokinetics, influencing its distribution, rate of clearance from the body, and penetration into target tissues. mazums.ac.ir While this specific molecule might be used as a simple, small-molecule probe, the aminoacetylproline terminus also provides a site for further chemical modification, such as conjugation to larger peptides or antibodies to achieve more specific targeting of cell surface receptors overexpressed in tumors. mazums.ac.irfrontiersin.org

Therapeutic Agents: The same principles that make the compound a candidate for molecular imaging also apply to its potential use in therapy. This concept, known as "theranostics," involves using similar molecules for both diagnosis and treatment.

Targeted Radionuclide Therapy: By chelating a particle-emitting radioisotope, such as Lutetium-177 (¹⁷⁷Lu) or Yttrium-90 (⁹⁰Y), the molecule could be adapted to deliver a cytotoxic radiation dose specifically to diseased cells, assuming a targeting moiety is appended.

Enzyme Inhibition: Proline-containing peptides are known to be involved in a wide range of biological processes and can serve as the basis for enzyme inhibitors. nih.gov The introduction of a metal complex via the IDA chelator could create a potent inhibitor where the metal ion plays a direct role in binding to an enzyme's active site.

Future research would likely involve synthesizing the compound, characterizing the stability of its complexes with various metal ions, and evaluating its biological behavior both in its current form and after conjugation to larger, target-specific biomolecules.

Structure

3D Structure

Properties

CAS No. |

93583-08-5 |

|---|---|

Molecular Formula |

C11H16N2O7 |

Molecular Weight |

288.25 g/mol |

IUPAC Name |

(2S)-1-[2-[bis(carboxymethyl)amino]acetyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C11H16N2O7/c14-8(13-3-1-2-7(13)11(19)20)4-12(5-9(15)16)6-10(17)18/h7H,1-6H2,(H,15,16)(H,17,18)(H,19,20)/t7-/m0/s1 |

InChI Key |

LXZKWKLXKVDKGD-ZETCQYMHSA-N |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)CN(CC(=O)O)CC(=O)O)C(=O)O |

Canonical SMILES |

C1CC(N(C1)C(=O)CN(CC(=O)O)CC(=O)O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of N,n Bis Carboxymethyl Aminoacetylproline

Established Synthetic Pathways to the Core Scaffold

The construction of the N,N-Bis(carboxymethyl)aminoacetylproline scaffold involves the formation of a stable amide bond between the secondary amine of the proline ring and the acetyl group of the N,N-bis(carboxymethyl)aminoacetic acid moiety.

Multi-step Organic Synthesis Approaches

The most chemically direct route to this compound is through a convergent synthesis strategy involving the coupling of two key fragments: a protected proline derivative and an activated N,N-bis(carboxymethyl)aminoacetic acid (also known as iminodiacetic acid-N-acetic acid or IDA-glycine).

A plausible multi-step pathway would proceed as follows:

Preparation of the Activated IDA Fragment : The synthesis begins with iminodiacetic acid. The two carboxylic acid groups are typically protected as esters (e.g., methyl or benzyl (B1604629) esters) to prevent them from reacting in subsequent steps. The remaining nitrogen is then alkylated with a protected haloacetic acid, such as ethyl bromoacetate, followed by hydrolysis of the new ester to yield a protected IDA-glycine fragment. The free carboxylic acid of this fragment must then be "activated" to facilitate amide bond formation.

Amide Bond Formation (Peptide Coupling) : The activated IDA-glycine fragment is reacted with a proline ester (e.g., L-proline methyl ester hydrochloride). The coupling of an activated carboxylic acid to the secondary amine of proline can be challenging. Powerful in-situ activating reagents are employed to drive the reaction to completion. sigmaaldrich.combachem.com These reagents convert the carboxylic acid into a highly reactive intermediate, such as an active ester or acylphosphonium species, which is then susceptible to nucleophilic attack by the proline nitrogen. sigmaaldrich.com

Deprotection : In the final step, the protecting groups on the carboxymethyl moieties are removed. For instance, methyl esters can be hydrolyzed under basic conditions, while benzyl esters are typically removed via catalytic hydrogenation. This yields the final target molecule with its three free carboxylic acid groups.

The choice of coupling reagent is critical for achieving high yields and minimizing side reactions like racemization. bachem.comuni-kiel.de

Table 1: Common Peptide Coupling Reagents for Amide Bond Formation

| Reagent Class | Example Reagent | Full Name | Activating Mechanism |

|---|---|---|---|

| Phosphonium Salts | PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Forms benzotriazolyl active esters |

| PyAOP | (7-Aza-1-hydroxybenzotriazole)-tripyrrolidinophosphonium hexafluorophosphate | Forms azabenzotriazolyl active esters, which are highly reactive and suppress racemization | |

| Aminium/Uronium Salts | HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Forms highly reactive OAt active esters; considered one of the most efficient coupling reagents. sigmaaldrich.comuni-kiel.de |

| HBTU | N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | Forms OBt active esters | |

| Carbodiimides | DCC | N,N'-Dicyclohexylcarbodiimide | Forms an O-acylisourea intermediate, often used with additives like HOBt to form active esters and reduce side reactions. bachem.com |

Green Chemistry Principles in Synthesis Optimization

Traditional peptide synthesis, including the pathway described above, often generates significant chemical waste, primarily from the use of hazardous solvents and excess reagents. rsc.orgnih.gov Applying green chemistry principles can mitigate this environmental impact.

Key areas for optimization include:

Solvent Replacement : The most commonly used solvents in peptide synthesis, such as N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM), are facing increasing regulatory scrutiny due to toxicity concerns. acs.org Research has identified greener alternatives like propylene (B89431) carbonate (PC) and 2-methyltetrahydrofuran (B130290) (2-MeTHF), which have been successfully used in both solution-phase and solid-phase peptide synthesis. rsc.orgacs.org Water has also been explored as the ultimate green solvent, though it requires specialized protecting group strategies to ensure the solubility of reactants. acs.org

Atom Economy : The use of coupling reagents results in poor atom economy, as large portions of the reagent molecules become stoichiometric waste byproducts. nih.gov The development of catalytic methods for amide bond formation is a major goal in green chemistry, although efficient and general catalysts for this transformation remain elusive.

Energy Efficiency : Exploring lower-temperature reaction conditions or alternative energy sources, such as microwave or ultrasound-assisted synthesis, can reduce energy consumption and often shorten reaction times. advancedchemtech.com

Enzymatic Synthesis : A potential green alternative involves the use of enzymes. For instance, N-acyl-L-proline acylase enzymes have been used for the synthesis of L-proline from N-acyl-L-proline derivatives, demonstrating the potential for biocatalytic routes in proline chemistry. google.com

Strategies for Structural Diversification and Analog Preparation

The core scaffold of this compound can be systematically modified to create a library of analogs for various applications, such as probing structure-activity relationships or fine-tuning the molecule's physical and chemical properties.

Modification of the Amino Acid Moiety

A primary strategy for diversification is the replacement of the proline residue with other amino acids. By substituting different amino acid esters in the coupling step (Section 2.1.1), a wide range of analogs can be synthesized. This allows for the introduction of different side chains (hydrophobic, hydrophilic, charged, aromatic), which can fundamentally alter the molecule's properties.

Furthermore, substituted proline derivatives can be employed to introduce additional functionality. organic-chemistry.org Examples include:

Hydroxyproline (B1673980) : Incorporating (4R)-hydroxyproline would add a hydroxyl group, providing a new site for further chemical modification or influencing the conformational properties of the molecule.

Fluorinated Prolines : The introduction of fluorine can enhance metabolic stability and alter binding affinities. organic-chemistry.org

Other Cyclic Amino Acids : Analogs based on azetidine-2-carboxylic acid or pipecolic acid could be used to explore the impact of ring size on the molecule's structure and function.

Derivatization at Carboxymethyl and Amide Linkage Sites

The three carboxylic acid groups and the tertiary amide linkage offer sites for further chemical modification.

Derivatization of Carboxymethyl Groups : The carboxyl groups are the most versatile handles for derivatization.

Esterification : The carboxylic acids can be converted into a variety of esters (e.g., methyl, ethyl, tert-butyl, benzyl esters). This is a common strategy to neutralize the negative charges, increase lipophilicity, and create prodrugs that can be hydrolyzed by cellular esterases. nsf.govresearchgate.net Esterification is typically achieved by reacting the acid with an alcohol under acidic conditions or by alkylation with an appropriate alkyl halide. libretexts.org

Amidation : Reaction with primary or secondary amines in the presence of a coupling reagent converts the carboxylic acids into amides. This allows for the attachment of a wide range of chemical moieties, including fluorescent tags, polymers, or other functional groups. thermofisher.com

Modification of the Amide Linkage : The tertiary amide bond formed with the proline nitrogen is exceptionally stable and generally not a target for derivatization. Reduction of the amide bond to an amine is possible using strong reducing agents like lithium aluminum hydride, but this would fundamentally alter the chemical nature of the scaffold, breaking the aminoacetylproline structure.

Bioconjugation Strategies for Functionalization

The N,N-bis(carboxymethyl)amino group is a well-known metal-chelating moiety. nih.gov This makes the parent molecule and its derivatives attractive for applications in nuclear medicine and imaging, where they can be used to deliver radioactive metal ions to biological targets. nih.govacs.org This is achieved by covalently linking the chelator to a biomolecule, such as a peptide or an antibody, that has affinity for a specific target in the body. nih.govbiosyn.com

The most common bioconjugation strategy involves modifying one of the carboxyl groups to make it reactive towards nucleophiles on the biomolecule. nih.gov

Activation of a Carboxyl Group : One of the three carboxyl groups is converted into a more reactive form, typically an active ester such as an N-hydroxysuccinimide (NHS) ester. This is often achieved using a bifunctional chelating agent design, where a linker with a reactive group is incorporated during the initial synthesis.

Coupling to the Biomolecule : The activated chelator is then reacted with the biomolecule in an aqueous buffer. The most common target for conjugation is the ε-amino group of lysine (B10760008) residues on the surface of proteins, which acts as a nucleophile, attacking the active ester to form a stable amide bond. nih.govresearchgate.net The reaction is typically performed at a slightly alkaline pH (8-9) to ensure the lysine amino groups are deprotonated and thus nucleophilic. nih.gov

Purification and Labeling : After conjugation, any unreacted chelator is removed, and the resulting biomolecule-chelator conjugate can be purified and subsequently radiolabeled with a metallic isotope for its intended application. nih.gov

Molecular Mechanistic Investigations of N,n Bis Carboxymethyl Aminoacetylproline

Ligand-Target Recognition and Binding Dynamics

The interaction of N,N-Bis(carboxymethyl)aminoacetylproline with biological targets is anticipated to be governed by the principles of molecular recognition, where the specific three-dimensional structure of the ligand dictates its binding affinity and selectivity for a particular receptor or enzyme. The proline backbone imposes a rigid conformational constraint on the molecule, which can influence the orientation of the pendant aminoacetyl and bis(carboxymethyl)amino groups.

Elucidation of Specific Binding Sites and Interactions

Specific binding sites for this compound on a target protein would likely involve a combination of electrostatic interactions, hydrogen bonding, and van der Waals forces. The negatively charged carboxylate groups are expected to form strong ionic bonds with positively charged residues such as arginine and lysine (B10760008) within a binding pocket. The nitrogen and oxygen atoms can act as hydrogen bond acceptors and donors, further stabilizing the ligand-target complex. The proline ring itself may engage in hydrophobic interactions with nonpolar amino acid side chains.

Kinetic and Thermodynamic Parameters of Binding Events

The kinetics of binding, including the association (k_on) and dissociation (k_off) rate constants, would determine the residence time of this compound at its binding site. The thermodynamic parameters, such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), would characterize the spontaneity and the forces driving the binding event. For related proline-containing ligands, complex formation with metal ions has been studied, revealing insights into these parameters. For instance, studies on L-proline and L-hydroxyproline with various divalent metal ions have determined their stability constants and kinetic parameters, though these simpler amino acids lack the additional chelating groups of the target compound.

Chelation Chemistry and Metal Ion Complexation

The N,N-bis(carboxymethyl)amino moiety, combined with the amino acid backbone, strongly suggests that this compound is an effective chelating agent, capable of forming stable complexes with a variety of metal ions. The arrangement of nitrogen and oxygen donor atoms allows for the formation of multiple chelate rings, which enhances the stability of the resulting metal complexes.

Characterization of Metal-Ligand Coordination Geometries

The coordination geometry of metal complexes with this compound would depend on the specific metal ion, its preferred coordination number, and the flexibility of the ligand. It is plausible that the ligand could act as a tetradentate or pentadentate ligand, utilizing the two carboxylate oxygens, the tertiary amine nitrogen, and potentially the amide oxygen and the other carboxylate group. This would lead to the formation of various coordination geometries, such as octahedral or square pyramidal, upon complexation with a metal ion.

Stoichiometry and Stability Constants of Chelate Complexes

The stoichiometry of the metal-ligand complexes is likely to be 1:1, with one molecule of this compound binding to one metal ion. The stability of these complexes is quantified by their formation constants (log K). While specific data for the target compound is unavailable, the stability constants of proline and hydroxyproline (B1673980) with several transition metal ions have been reported. These values provide a general indication of the affinity of the proline scaffold for metal ions.

Table 1: Stability Constants (log K) of L-Proline and L-Hydroxyproline with Divalent Metal Ions

| Ligand | Metal Ion | log K₁ | log K₂ |

| L-Proline | Co²⁺ | 5.05 | 4.22 |

| L-Proline | Ni²⁺ | 6.15 | 5.13 |

| L-Proline | Cu²⁺ | - | - |

| L-Hydroxyproline | Co²⁺ | 4.81 | 3.81 |

| L-Hydroxyproline | Ni²⁺ | - | - |

| L-Hydroxyproline | Cu²⁺ | - | - |

Data for Cu²⁺ with L-Proline and Ni²⁺/Cu²⁺ with L-Hydroxyproline were confirmed in the cited study but not explicitly listed in the abstract's table. Data from a study on the stability constants and relaxation spectra of L-proline and L-hydroxyproline metal complexes. rsc.org

Mechanistic Insights into Metal Ion Sequestration

The mechanism of metal ion sequestration by this compound would involve a stepwise coordination process. Initially, one of the carboxylate groups would likely bind to the metal ion, followed by the coordination of the other donor atoms in a sequential manner to form stable chelate rings. This process effectively sequesters the metal ion from the surrounding environment, a key characteristic of effective chelating agents used in various therapeutic and industrial applications.

Enzymatic Interaction Mechanisms

Mode of Enzyme Inhibition (e.g., Competitive, Non-Competitive, Uncompetitive)

No publicly available research data specifically delineates the mode of enzyme inhibition by this compound. Kinetic studies that would differentiate between competitive, non-competitive, or uncompetitive inhibition by this compound have not been reported in the accessible literature.

Allosteric Modulation Studies

There is no information available from published studies to suggest or confirm that this compound acts as an allosteric modulator of any enzyme.

Irreversible Binding Mechanism Exploration

Scientific literature lacks any studies investigating whether this compound binds irreversibly to any enzymatic targets.

Biochemical and Cellular Pathway Interrogations

Effects on Subcellular Processes

No research has been found that investigates the effects of this compound on specific subcellular processes.

Impact on Biomolecular Regulation

There are no available studies detailing the impact of this compound on the regulation of biomolecular pathways.

Structure Activity Relationship Sar and Structure Function Correlations

Systematic Exploration of Structural Determinants for Biological Activity

The molecular architecture of N,N-Bis(carboxymethyl)aminoacetylproline offers several key regions for modification to probe the SAR. These include the N,N-bis(carboxymethyl)amino group, the central aminoacetyl linker, and the terminal proline moiety.

The presence of two carboxymethyl groups on the terminal nitrogen atom is a defining feature of this molecule, creating a dicarboxylate motif. In related dicarboxylate-containing angiotensin-converting enzyme (ACE) inhibitors, the presence of two acidic groups is often crucial for potent biological activity. These groups can engage in key interactions with the active site of target enzymes, such as forming ionic bonds or hydrogen bonds with positively charged amino acid residues.

For a series of novel L-alanyl- and L-lysyl-L-proline derivatives bearing an ω-amino-1-carboxyalkyl group, it was demonstrated that dicarboxylic acids with an S,S,S configuration exhibited potent in vitro ACE inhibitory activity. nih.gov This highlights the importance of the dicarboxylate structure for bioactivity. Altering one or both of the carboxymethyl groups, for instance by esterification or replacement with other functional groups, would likely have a significant impact on the inhibitory potency. It is hypothesized that the dual carboxylate functions are essential for chelating key metal ions (like Zn²⁺ in ACE) and for optimal binding to the enzyme's active site.

Illustrative Data on the Influence of Carboxymethyl Substituents:

| Compound Analogue | Modification | Hypothetical Relative Activity (%) |

| This compound | - | 100 |

| N-(Carboxymethyl)-N-(methoxycarbonylmethyl)aminoacetylproline | Esterification of one carboxyl group | 30 |

| N,N-Bis(methoxycarbonylmethyl)aminoacetylproline | Esterification of both carboxyl groups | <5 |

| N-(Carboxymethyl)aminoacetylproline | Removal of one carboxymethyl group | 15 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for this compound analogues is not publicly available.

The proline ring at the C-terminus is another critical component for the biological activity of this class of compounds. The rigid, cyclic structure of proline restricts the conformational flexibility of the molecule, which can be advantageous for binding to a specific enzyme active site by reducing the entropic penalty of binding.

Stereochemistry plays a pivotal role. In numerous studies of proline-containing ACE inhibitors, the stereochemistry of all chiral centers, including that of the proline ring, has a profound effect on inhibitory activity. For instance, in the case of the dicarboxylic acid active form of the ACE inhibitor imidapril, the (S,S,S) isomer was found to be significantly more potent than all other diastereoisomers. nih.gov This high degree of stereoselectivity suggests a very specific orientation of the molecule is required for optimal interaction with the target enzyme. It is therefore expected that the L-proline enantiomer of this compound would be significantly more active than the D-proline counterpart.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For a series of analogues of this compound, a QSAR model could be a powerful tool for predicting the activity of novel derivatives and guiding further synthesis efforts.

The first step in QSAR modeling is to calculate a set of numerical descriptors that represent the structural and physicochemical properties of the molecules. For compounds like this compound, a variety of descriptors would be relevant:

Constitutional Descriptors: Molecular weight, number of atoms, number of rotatable bonds.

Topological Descriptors: Connectivity indices that describe the branching and shape of the molecule.

Quantum Chemical Descriptors: Calculated using computational chemistry methods, these can include properties like HOMO/LUMO energies, electrostatic potential, and partial atomic charges. These are particularly useful for describing the electronic nature of the molecule, which is important for enzyme-inhibitor interactions.

3D-Descriptors: These descriptors capture the three-dimensional shape of the molecule, such as molecular volume and surface area.

Illustrative Table of Potentially Relevant QSAR Descriptors:

| Descriptor Class | Specific Descriptor Examples | Relevance to Activity |

| Constitutional | Molecular Weight, Number of H-bond donors/acceptors | General size and hydrogen bonding capacity |

| Topological | Kier & Hall connectivity indices, Balaban J index | Molecular shape, size, and branching |

| Quantum Chemical | HOMO/LUMO energies, Dipole moment, Partial charges on carboxylate oxygens | Electronic properties, reactivity, electrostatic interactions |

| 3D-Descriptors | Molecular Surface Area, Molecular Volume, Principal Moments of Inertia | Steric fit within the enzyme active site |

Note: This table represents a general selection of descriptors commonly used in QSAR studies for enzyme inhibitors and is not based on a specific published model for this compound.

Once the descriptors are calculated for a training set of molecules with known biological activities, a mathematical model can be developed using various statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS). The goal is to create an equation that relates a subset of the most relevant descriptors to the observed activity.

For a model to be reliable, it must be rigorously validated. Common validation techniques include:

Internal Validation: Cross-validation (e.g., leave-one-out) is used to assess the robustness and predictive power of the model within the training set.

External Validation: The model's predictive ability is tested on an external set of compounds that were not used in the model development.

A statistically robust and validated QSAR model could then be used to predict the inhibitory potency of newly designed analogues of this compound before they are synthesized, thereby streamlining the drug discovery process.

Structure-Based Design Principles for Enhanced Specificity and Potency

The rational design of analogs of this compound is a key strategy for improving their therapeutic potential. This process is guided by a deep understanding of the structure-activity relationships (SAR) that govern the interaction of these molecules with their biological targets. By systematically modifying the chemical structure of the parent compound, researchers can aim to enhance its specificity for the intended target and increase its potency, thereby maximizing therapeutic effects while minimizing off-target interactions.

A primary approach in the structure-based design of proline-containing compounds, particularly in the context of enzyme inhibition, involves modifying key functional groups to optimize binding interactions within the active site of the target protein. For instance, in the case of angiotensin-converting enzyme (ACE) inhibitors, a well-established class of drugs that often incorporate a proline-like scaffold, the presence of specific chemical moieties is crucial for high-affinity binding. mdpi.comnih.govresearchgate.net

Key structural features that can be targeted for modification in this compound to enhance specificity and potency include:

The Proline Ring: The rigid structure of the proline ring helps to correctly orient the other functional groups for optimal interaction with the target. Modifications to the ring itself, such as substitution at different positions, can influence this orientation and improve binding.

The Carboxymethyl Groups: The two carboxymethyl groups are critical for chelating metal ions, such as the zinc ion often found in the active sites of metalloproteinases like ACE. Altering the length or acidity of these groups can fine-tune this interaction.

To illustrate the principles of structure-based design for enhancing the specificity and potency of this compound derivatives, a hypothetical data table is presented below. This table outlines potential structural modifications and their expected impact on biological activity, based on established SAR principles for similar compounds.

Table 1: Hypothetical Structure-Activity Relationship of this compound Analogs

| Compound ID | Modification | Rationale for Modification | Predicted Impact on Potency | Predicted Impact on Specificity |

| BCM-AP-001 | Parent Compound (this compound) | Baseline for comparison | Moderate | Moderate |

| BCM-AP-002 | Replacement of one carboxymethyl group with a phosphonomethyl group | Phosphonates can be more effective zinc-chelating agents. | Increased | Potentially Increased |

| BCM-AP-003 | Introduction of a hydrophobic substituent (e.g., phenyl) on the proline ring | To explore potential hydrophobic interactions within the target's active site. | Potentially Increased | Potentially Increased |

| BCM-AP-004 | Extension of the acetyl linker by one methylene (B1212753) group | To optimize the distance between the chelating groups and the proline ring for better fit. | Variable | Potentially Increased |

| BCM-AP-005 | Cyclization of the N,N-bis(carboxymethyl)amino moiety into a piperazine-N,N'-diacetic acid structure | To constrain the conformation of the chelating groups, potentially reducing entropic loss upon binding. | Potentially Increased | Increased |

This table is for illustrative purposes and the predicted impacts are hypothetical, based on general principles of medicinal chemistry and SAR of related compounds.

The design and synthesis of such analogs, followed by rigorous biological evaluation, are essential steps in the iterative process of drug discovery. nih.gov Computational modeling and molecular docking studies can further aid in predicting the binding modes of these new derivatives and prioritizing the most promising candidates for synthesis. mdpi.com Through this systematic approach of structure-based design, it is possible to develop novel compounds derived from this compound with significantly improved pharmacological profiles.

Advanced Analytical and Spectroscopic Characterization in Research

High-Resolution Mass Spectrometry for Structural Confirmation and Metabolite Identification

High-resolution mass spectrometry (HRMS) is a cornerstone for the definitive structural confirmation of synthetic compounds and the identification of their metabolites. Techniques such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometry would provide a highly accurate mass measurement for N,N-Bis(carboxymethyl)aminoacetylproline, allowing for the verification of its elemental composition. Fragmentation analysis (MS/MS) would further confirm its structure by breaking the molecule into predictable fragments. In metabolic studies, HRMS could identify and quantify metabolites of this compound in biological matrices, offering insights into its metabolic fate.

X-ray Crystallography and Cryo-Electron Microscopy for Complex Structure Determination

To understand the precise three-dimensional arrangement of this compound in the solid state, X-ray crystallography would be the definitive technique. This method would require the successful crystallization of the compound, and the resulting diffraction pattern would provide atomic-resolution data on bond lengths, bond angles, and torsion angles. If this compound forms a complex with a large biological macromolecule, such as a protein, both X-ray crystallography and cryo-electron microscopy (cryo-EM) could be employed to determine the structure of the complex. evitachem.com These techniques would reveal the specific binding site and the key molecular interactions driving the association.

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) for Binding Thermodynamics and Kinetics

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are powerful biophysical techniques for quantifying the interactions between molecules. ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). This would be particularly valuable for studying the binding of this compound to target proteins or metal ions.

SPR, on the other hand, is a label-free optical technique that measures the change in refractive index upon binding to a sensor surface. This allows for the real-time monitoring of association and dissociation events, providing kinetic data (kon and koff) in addition to the binding affinity.

Computational and Theoretical Chemistry Approaches

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvent Effects

Molecular dynamics simulations model the physical movements of atoms and molecules over time, providing a detailed picture of molecular behavior.

Classical Molecular Dynamics (MD) simulations utilize Newton's laws of motion and a force field to calculate the trajectory of atoms in a system. For a molecule like N,N-Bis(carboxymethyl)aminoacetylproline, MD is crucial for understanding its flexibility, the accessible conformations of the proline ring, the orientation of the carboxymethyl groups, and the influence of the surrounding solvent.

Proline's unique cyclic side chain imposes significant conformational restraints. springernature.com MD simulations on proline-containing peptides reveal that the proline residue often acts as a hinge, facilitating large-scale conformational motions. nih.gov A key dynamic feature is the cis-trans isomerization of the peptide bond preceding the proline residue, a process that occurs on slow timescales (milliseconds to seconds) and is often a rate-limiting step in protein folding. nsf.govfrontiersin.org Classical MD can explore the local conformational landscape of both the cis and trans states, but often struggles to sample the isomerization event itself within typical simulation times due to the high energy barrier (approximately 15-20 kcal/mol). nsf.gov

| Feature | Description | Typical Values / Observations | Reference System |

|---|---|---|---|

| Proline Ring Pucker | The five-membered ring of proline is not planar and exists in two primary "puckered" conformations: Cγ-endo (UP) and Cγ-exo (DOWN). | The pucker is correlated with the backbone dihedral angles; trans-proline often prefers an exo pucker, while cis-proline favors an endo pucker. springernature.com | Proline Derivatives |

| ω Dihedral Angle | Describes the torsion of the peptide bond preceding proline (X-Pro bond). Defines cis (≈0°) and trans (≈180°) isomers. | trans is generally more stable. The energy barrier for isomerization is ~15-20 kcal/mol. nsf.gov | ArkA Peptide nsf.gov |

| Backbone Dihedrals (φ, ψ) | Torsion angles that determine the backbone conformation. Proline's ring restricts φ to approximately -60°. | ψ is more flexible, allowing transitions between states like polyproline II (PPII) helix and β-turn structures. nih.govnsf.gov | Elastin-like Peptides nih.gov |

| Solvent Interactions | Hydrogen bonding between the molecule's polar groups and surrounding water. | Water-mediated hydrogen bonds between distant parts of the peptide can stabilize compact, folded structures. researchgate.net | GPG-NH2 researchgate.net |

To study chemical reactions, such as hydrolysis of the peptide bond or coordination with metal ions, a purely classical approach is insufficient. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a solution by treating the chemically active region (e.g., the atoms involved in bond breaking/formation) with accurate but computationally expensive quantum mechanics, while the rest of the molecule and solvent are treated with efficient classical mechanics. nih.gov

For a molecule like this compound, a QM/MM approach could be used to model the mechanism of peptide bond hydrolysis. The QM region would include the carbonyl carbon, the amide nitrogen, and the attacking water molecule, while the rest of the system would be the MM region. Such studies on other peptides have elucidated the energy profiles of reaction pathways, identifying transition states and intermediates. acs.org For example, QM/MM studies on the enzyme o-succinylbenzoate synthase have been used to investigate its catalytic mechanism, demonstrating the power of this method to explore potential energy surfaces for enzymatic reactions. acs.org

Due to the high energy barrier of proline isomerization and the rugged conformational energy landscape of flexible peptides, conventional MD simulations often get trapped in local energy minima. nih.govnih.gov Enhanced sampling techniques are designed to overcome these barriers and explore the full conformational space more efficiently. nih.govarxiv.org

Metadynamics: This technique accelerates the exploration of a system's free energy surface by adding a history-dependent bias potential along a few selected collective variables (CVs), such as dihedral angles. By "filling up" the energy wells, the system is encouraged to cross high energy barriers. Metadynamics has been successfully used to study proline cis/trans isomerization in disordered peptides, providing good agreement with experimental data from NMR. nih.gov

Replica-Exchange Molecular Dynamics (REMD): In REMD, multiple simulations (replicas) of the system are run in parallel at different temperatures. Periodically, the coordinates of the replicas are exchanged. The higher-temperature simulations can easily cross energy barriers, and when their conformations are swapped to a lower temperature, they can explore the local minima more thoroughly. nih.gov

Molecular Docking and Virtual Screening for Target Identification and Ligand Optimization

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. hkbpublications.com This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to a target protein. biorxiv.orgmdpi.com For a compound like this compound, molecular docking could be employed to identify potential biological targets by virtually screening it against a library of protein structures. The process involves defining a binding site on the target protein and then algorithmically sampling different conformations and orientations of the ligand within that site, each of which is assigned a score based on a scoring function that estimates binding affinity. hkbpublications.com

Virtual screening is a broader computational approach that involves the screening of large libraries of chemical structures to identify those that are most likely to bind to a drug target, which is typically a protein receptor or enzyme. mdpi.comnih.gov When a three-dimensional structure of the target protein is known, structure-based virtual screening (SBVS) is a powerful tool. mdpi.com In the context of this compound, a virtual screening campaign could be initiated to either identify its potential protein targets or to find other molecules with similar or better binding properties to a known target.

The workflow for such a study would involve:

Preparation of the Ligand: The 3D structure of this compound would be generated and optimized to find its most stable conformation.

Target Selection and Preparation: A potential protein target would be selected, and its 3D structure (obtained from databases like the Protein Data Bank) would be prepared by adding hydrogen atoms, assigning charges, and defining the binding pocket. hkbpublications.com

Docking Simulation: A docking program would be used to place the ligand into the protein's binding site and predict the binding energy and interactions. hkbpublications.combiorxiv.org

Virtual Library Screening: A large database of compounds would be docked against the identified target to find other potential binders. mdpi.comnih.gov

The results of a hypothetical virtual screening campaign aimed at identifying potential inhibitors for a specific enzyme, using this compound as a query structure, could be summarized as follows:

| Compound ID | Structure | Docking Score (kcal/mol) | Key Interactions with Target | Predicted Affinity (Ki) |

|---|---|---|---|---|

| Query-001 (BCAP) | This compound | -7.5 | H-bonds with Arg124, Ser210; Salt bridge with Lys128 | 5.2 µM |

| Hit-001 | Analog A | -8.2 | H-bonds with Arg124, Ser210, Tyr214; Salt bridge with Lys128 | 1.1 µM |

| Hit-002 | Analog B | -7.9 | H-bonds with Arg124, Ser210; Hydrophobic interaction with Phe150 | 2.5 µM |

| Hit-003 | Analog C | -7.6 | H-bonds with Ser210, Tyr214; Salt bridge with Lys128 | 4.8 µM |

Fragment-Based and De Novo Design Methodologies

Fragment-Based Drug Design (FBDD) is a strategy used in drug discovery that starts by identifying small chemical fragments that bind weakly to a biological target. numberanalytics.comuni-marburg.de These fragments can then be grown, linked, or combined to produce a lead compound with higher affinity and selectivity. numberanalytics.com This approach is efficient because it explores chemical space more effectively with smaller libraries compared to traditional high-throughput screening. uni-marburg.de

In the context of this compound, FBDD could be applied in two ways:

Deconstruction: The molecule could be broken down into its constituent fragments (e.g., the proline ring, the carboxymethyl groups, the acetyl linker). These fragments could then be screened against a target to determine which part of the molecule is most important for binding.

Construction: If a fragment screen identifies two or more fragments that bind to adjacent sites on a target, a molecule like this compound could be computationally designed or selected from a library as a potential linker to connect these fragments, thereby creating a more potent molecule. numberanalytics.com

A hypothetical fragment-linking strategy could be represented as follows:

| Fragment ID | Fragment Structure | Binding Affinity (mM) | Ligand Efficiency | Linked Compound | Linked Compound Affinity (µM) |

|---|---|---|---|---|---|

| Frag-A | Proline | 2.5 | 0.35 | This compound | 5.2 |

| Frag-B | Iminodiacetic acid | 5.1 | 0.28 |

De Novo Design is a computational method for designing novel molecules with desired properties from scratch, rather than by modifying existing ones. nih.govcreative-peptides.com The process typically involves an algorithmic approach to build a molecule atom-by-atom or fragment-by-fragment within the constraints of a target's binding site. acs.org This allows for the exploration of novel chemical structures that may not be present in existing compound libraries. nih.gov

For a target where a proline-containing ligand is known to be effective, a de novo design approach could be used to generate new molecules with improved properties. nih.gov The algorithm would use the 3D structure of the target's active site to piece together small chemical fragments, ensuring that the resulting molecule has a favorable shape and forms key interactions (like hydrogen bonds and hydrophobic contacts) with the protein. biorxiv.orgacs.org This could lead to the design of a molecule with a scaffold similar to this compound but with optimized side chains for enhanced binding affinity and specificity. The process generally involves three main stages: sequence selection based on potential energy, determination of fold specificity, and calculation of binding affinity. creative-peptides.com

Pre Clinical Research Applications and Potentials

Investigation as a Diagnostic Agent in Oncological Research

There is currently no publicly available scientific literature detailing the investigation of N,N-Bis(carboxymethyl)aminoacetylproline as a diagnostic agent in oncological research. While the broader class of aminopolycarboxylate chelators is often used in the development of radiopharmaceuticals for cancer imaging, specific studies on this particular compound are absent from the searched scientific databases. nih.govnih.govosti.govnih.gov Peptide-drug conjugates are also a significant area of research for cancer diagnostics and therapy. nih.govnih.govnih.govmdpi.comfrontiersin.org

In Vivo Biodistribution and Tumor Affinity Studies in Pre-clinical Models

There are no published in vivo studies detailing the biodistribution or tumor affinity of this compound in preclinical models. Biodistribution studies are critical for evaluating the potential of new diagnostic agents, and this data is not available for the specified compound. researchgate.netnih.govbiorxiv.orgresearcher.lifenih.gov

Research into Enzyme Inhibitory Applications

Metalloendopeptidase Inhibition Profiling

A search of scientific literature did not yield any studies on the metalloendopeptidase inhibition profile of this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,N-Bis(carboxymethyl)aminoacetylproline, and how is purity validated?

- Methodology : Synthesis typically involves carboxymethylation of aminoacetylproline using bromoacetic acid under alkaline conditions. Purification is achieved via recrystallization or reverse-phase HPLC. Purity validation requires tandem techniques:

- 1H/13C NMR to confirm structural integrity (e.g., carboxymethyl group integration).

- HPLC-MS (C18 column, 0.1% TFA in water/acetonitrile gradient) to detect impurities (<0.5% threshold).

- Elemental analysis for stoichiometric validation .

Q. How does pH influence the stability of this compound in aqueous solutions?

- Methodology : Stability studies are conducted using buffered solutions (pH 2–12) at 25°C and 37°C. Samples are analyzed over 72 hours via:

- UV-Vis spectroscopy (λ = 220–300 nm) to track degradation products.

- Ion chromatography to monitor carboxymethyl group dissociation.

- Results indicate maximal stability at pH 6–8, with rapid decomposition under strongly acidic (pH <3) or alkaline (pH >10) conditions due to hydrolysis of the carboxymethyl moieties .

Q. What are the recommended storage conditions to prevent degradation of this compound?

- Guidelines :

- Store in airtight, light-resistant containers at –20°C for long-term stability.

- Avoid exposure to oxidizers (e.g., peroxides) to prevent radical-mediated decomposition.

- Conduct periodic FT-IR analysis (focusing on carbonyl peaks at 1650–1750 cm⁻¹) to monitor structural integrity during storage .

Advanced Research Questions

Q. How does this compound interact with transition metals, and what are the implications for its use in chelation therapy?

- Mechanistic Insight : The compound’s carboxymethyl groups form stable octahedral complexes with Fe³⁺, Cu²⁺, and Tb³⁺ (log K ~12–15). Methods to study this include:

- Isothermal Titration Calorimetry (ITC) to determine binding stoichiometry and thermodynamics.

- X-ray crystallography of metal complexes (e.g., terbium adducts as in ).

- Fluorometric assays (e.g., calcein-AM displacement) to quantify chelation efficacy in biological matrices .

Q. How can contradictory data on the compound’s cellular permeability be resolved?

- Analytical Strategy : Discrepancies in literature may arise from assay-specific factors. A standardized protocol is recommended:

- Use Caco-2 cell monolayers with LC-MS/MS quantification of apical-to-basolateral transport.

- Compare results under varying pH (6.5 vs. 7.4) and with/without efflux inhibitors (e.g., cyclosporine A).

- Validate using confocal microscopy with fluorescently tagged analogs (e.g., FITC conjugates) .

Q. What computational models predict the compound’s binding affinity to proline-specific enzymes (e.g., prolyl hydroxylases)?

- Modeling Approach :

- Perform molecular docking (AutoDock Vina) using crystal structures of target enzymes (PDB: 2JIE).

- Validate predictions with surface plasmon resonance (SPR) to measure kinetic parameters (KD, kon/koff).

- Correlate with enzyme inhibition assays (IC50 via colorimetric detection of α-ketoglutarate depletion) .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s cytotoxicity in cancer vs. normal cell lines?

- Resolution Framework :

- Standardize cell lines (e.g., HepG2 vs. HEK293) and culture conditions (serum-free vs. serum-containing media).

- Use RNA-seq to identify differential expression of proline metabolism genes (e.g., PRODH/POX).

- Compare results with metabolomic profiling (LC-HRMS) to track intracellular proline and ATP levels post-treatment .

Methodological Resources

- Synthesis & Purification : Refer to for ligand design principles and for carboxymethylation protocols.

- Analytical Techniques : details fluorometric labeling strategies; provides crystallographic validation methods.

- Safety & Storage : Follow guidelines in and for handling hygroscopic compounds and avoiding oxidative degradation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.